(Z)-N-(1-(3,4-dimethoxyphenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)benzamide
Description
This compound features a benzamide core substituted with a 3,4-dimethoxyphenyl group and a dimethylaminoethylamino side chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs suggest relevance to receptor-binding studies, particularly given analogs listed in G protein-coupled receptor (GPCR) literature .
Properties
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-[2-(dimethylamino)ethylamino]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-25(2)13-12-23-22(27)18(24-21(26)17-8-6-5-7-9-17)14-16-10-11-19(28-3)20(15-16)29-4/h5-11,14-15H,12-13H2,1-4H3,(H,23,27)(H,24,26)/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQOQXZRXIAYHX-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-(3,4-dimethoxyphenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A benzamide core
- A dimethoxyphenyl substituent
- A dimethylamino ethyl side chain
- An α,β-unsaturated carbonyl system
This structural arrangement contributes to its biological properties.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations for inducing cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1–2 µg/mL for the most active derivatives .
- Antifungal Activity : Preliminary studies suggest potential antifungal properties against common pathogens like Candida albicans.
Synthesis and Characterization
The synthesis of this compound involves the condensation of 3,4-dimethoxyacetophenone with appropriate amines in an aromatic solvent under reflux conditions. The yield reported is approximately 66% with a melting point of 123.7 °C .
In Vitro Studies
In vitro assays have been conducted to assess the biological activities:
- Cytotoxicity Assays : Evaluated using MTT assays on various cancer cell lines.
- Mechanistic Studies : Investigated through flow cytometry to analyze apoptosis and cell cycle arrest.
| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Cytotoxicity | A549 (Lung Cancer) | 20 | Cell cycle arrest in G2/M phase |
| Antibacterial | Staphylococcus aureus | 1 | Disruption of cell wall synthesis |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Rip-B () shares the benzamide and 3,4-dimethoxyphenyl groups with the target compound but lacks the dimethylaminoethylamino side chain and propen-2-yl moiety.
GR55562 and GR125743 () incorporate pyridinyl and piperazinyl groups, respectively, which are common in GPCR-targeting compounds. The target compound’s dimethylaminoethylamino group may mimic the tertiary amine interactions seen in these analogs.
The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, absent in the target compound. This highlights divergent synthetic applications (e.g., metal catalysis vs. receptor binding).
Pharmacological Implications (Speculative)
- GPCR Targeting: Analogs like GR55562 and GR125743 () target serotonin receptors (e.g., 5-HT1A, 5-HT2B).
- Dimethylaminoethylamino Side Chain: This group may enhance blood-brain barrier penetration, as seen in compounds like F15599 (a 5-HT1A agonist) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
